prop-2-enyl N-naphthalen-1-ylcarbamate
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Overview
Description
Prop-2-enyl N-naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C14H13NO2This compound is characterized by its unique structure, which includes a naphthalene ring and a prop-2-enyl group attached to a carbamate functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ol with prop-2-enyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalen-1-ol+Prop-2-enyl isocyanate→Prop-2-enyl N-naphthalen-1-ylcarbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific conditions required for the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The prop-2-enyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Prop-2-enyl N-naphthalen-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound has a similar prop-2-enyl group but differs in its acetamide functional group.
Prop-2-yn-1-yl carbamate: Similar in structure but contains a prop-2-ynyl group instead of a prop-2-enyl group
Uniqueness
Prop-2-enyl N-naphthalen-1-ylcarbamate is unique due to its combination of a naphthalene ring and a prop-2-enyl carbamate group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
25216-21-1 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
prop-2-enyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-2-10-17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16) |
InChI Key |
OCJKIHKTMHNTRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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